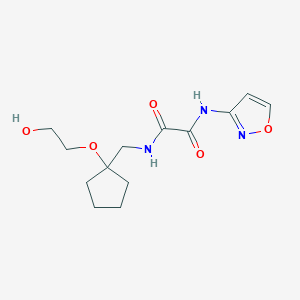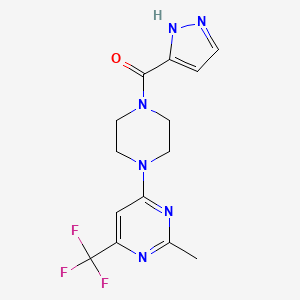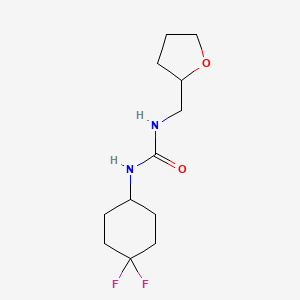
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea, also known as DFH-1, is a synthetic compound used in scientific research as a tool to study the function of specific proteins and enzymes. DFH-1 is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling.
Scientific Research Applications
Fluorescence Probes and Detection of Analytes
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, making it useful in fluorescence-based probes. This property allows for the detection of analytes with high acceptor numbers, such as alcohols, carboxylic acids, and fluoride ions, by correlating emission maxima with the solvent's anion-stabilizing properties (Bohne et al., 2005).
Hydrogen Bonding and Urea-Fluoride Interaction
1,3-bis(4-nitrophenyl)urea interacts through hydrogen bonding with oxoanions in MeCN solution, forming bright yellow 1:1 complexes. This interaction is stable enough to induce urea deprotonation upon addition of a second fluoride ion equivalent, demonstrating the nature of urea-fluoride interaction and its potential for analytical applications in detecting various anions (Boiocchi et al., 2004).
Catalyst for Organic Synthesis
Sodium tetrafluoroborate acts as an efficient catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones from aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea. This showcases the role of specific urea derivatives in facilitating the synthesis of a wide range of organic compounds (Bandgar et al., 2007).
Synthesis of Fluorinated Heterocycles
Perfluoro(1,2-epoxycyclohexane) reacts with bifunctional nucleophiles, including urea, to produce fluorinated benzimidazole, 1,3-benzothiazole, and phenazine derivatives. This indicates the utility of certain urea derivatives in the synthesis of fluorinated heterocycles, expanding the repertoire of fluorinated compounds for various applications (Filyakova et al., 2014).
Ionic Liquids in Synthesis
The synthesis of ureas from isocyanates and amines in ionic liquids demonstrates an eco-friendly approach to urea synthesis. The use of ionic liquids provides a solvent-free method that simplifies the purification process, highlighting the potential for greener synthetic routes in chemical research (Qian et al., 2004).
properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c13-12(14)5-3-9(4-6-12)16-11(17)15-8-10-2-1-7-18-10/h9-10H,1-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWTWVWIIOAAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluorocyclohexyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

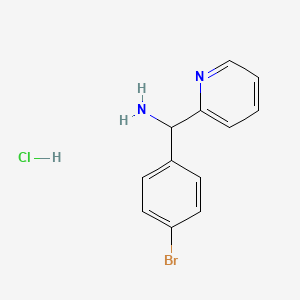

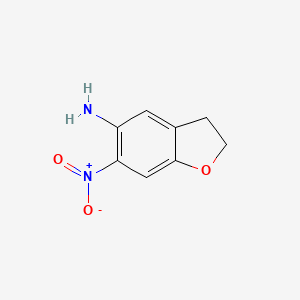


![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)


![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)
![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2428636.png)
